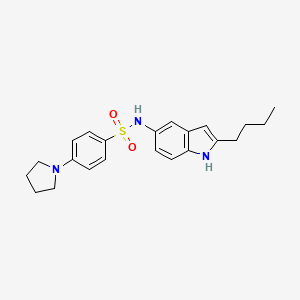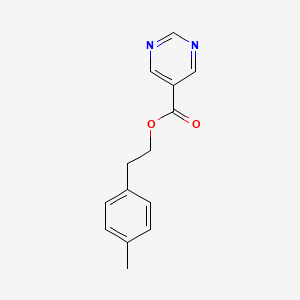![molecular formula C22H19N3O4S B12921367 4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide CAS No. 648894-21-7](/img/structure/B12921367.png)
4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a nitro group, a phenyl group, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through a sulfonation reaction, where the indole derivative reacts with benzenesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Coupling Reactions: The phenyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products Formed
Reduction: Formation of 4-amino-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide.
Substitution: Formation of various substituted sulfonamides.
Coupling: Formation of biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antiviral, and antimicrobial activities.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its structural complexity.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide: shares similarities with other indole derivatives such as:
Uniqueness
The uniqueness of 4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)ethyl)benzenesulfonamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
648894-21-7 |
|---|---|
Fórmula molecular |
C22H19N3O4S |
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
4-nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H19N3O4S/c26-25(27)17-10-12-18(13-11-17)30(28,29)23-15-14-20-19-8-4-5-9-21(19)24-22(20)16-6-2-1-3-7-16/h1-13,23-24H,14-15H2 |
Clave InChI |
KUPUSRVDZNPUPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCNS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
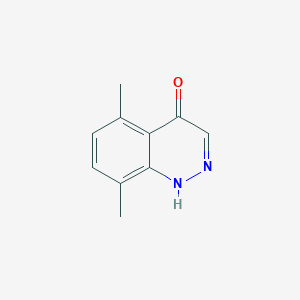

![2-Benzyl-1H-imidazo[4,5-e][1,2,4]triazin-3(2H)-one](/img/structure/B12921310.png)
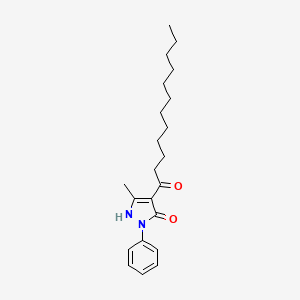
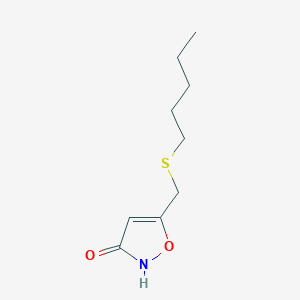
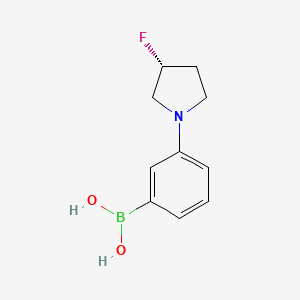
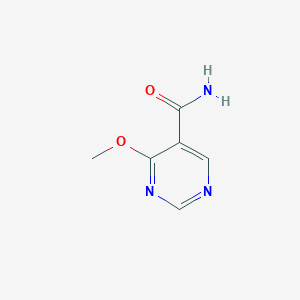

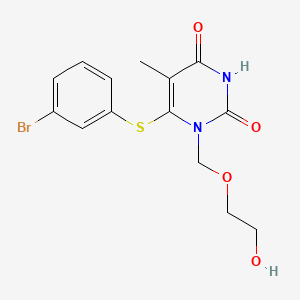
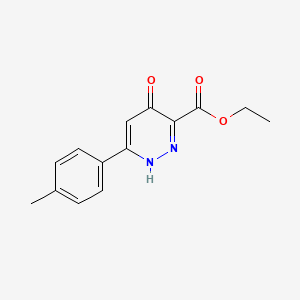
![ethyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-fluorophenyl)propanoate](/img/structure/B12921356.png)
